molecular formula C8H9NO2 B160634 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one CAS No. 128500-36-7

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

Cat. No.: B160634
CAS No.: 128500-36-7
M. Wt: 151.16 g/mol
InChI Key: MLRSGIVCRANQFW-UHFFFAOYSA-N
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Description

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is a heterocyclic compound that belongs to the class of pyrrolo-oxazines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a fused pyrrole and oxazine ring system, which imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can be achieved through various synthetic routes. One common method involves the oxa-Pictet–Spengler reaction, which is an intermolecular approach to constructing the pyrrolo-oxazine framework. This method involves the formation of carbon–carbon and carbon–oxygen bonds between a substituted 2-(1H-pyrrol-1-yl)ethanol and an aldehyde or ketone in the presence of a suitable catalyst such as p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolo-oxazine framework.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one involves its interaction with specific molecular targets and pathways. The compound can modulate biological activities by binding to enzymes, receptors, or other proteins, thereby influencing cellular processes. For example, it may inhibit the production of reactive oxygen species or interact with signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one is unique due to its specific substitution pattern and the resulting chemical properties. Its methyl group at the 3-position and the fused oxazine ring contribute to its distinct reactivity and biological activity profile.

Properties

IUPAC Name

3-methyl-3,4-dihydropyrrolo[2,1-c][1,4]oxazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-6-5-9-4-2-3-7(9)8(10)11-6/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRSGIVCRANQFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C=CC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40560714
Record name 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128500-36-7
Record name 3-Methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40560714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 2
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 3
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 4
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 5
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one
Reactant of Route 6
3-methyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazin-1-one

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